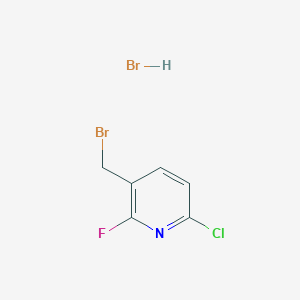
5-(7-Methoxy-1-naphthyl)pentanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(7-Methoxy-1-naphthyl)pentanoic Acid is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group at the 7th position and a pentanoic acid chain at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid undergoes a chain extension reaction to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
5-(7-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-(7-Hydroxy-1-naphthyl)pentanoic Acid.
Reduction: Formation of 5-(7-Methoxy-1-naphthyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(7-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(7-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 5-(2-Methoxy-1-naphthyl)pentanoic Acid
- 5-[2-(Methoxymethyl)-1-naphthyl]pentanoic Acid
- 5-(1-Naphthyl)pentanoic Acid
Uniqueness
5-(7-Methoxy-1-naphthyl)pentanoic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
5-(7-methoxynaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-14-10-9-13-7-4-6-12(15(13)11-14)5-2-3-8-16(17)18/h4,6-7,9-11H,2-3,5,8H2,1H3,(H,17,18) |
InChI 键 |
LKXZKKYVQKIDNV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CC=C2CCCCC(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


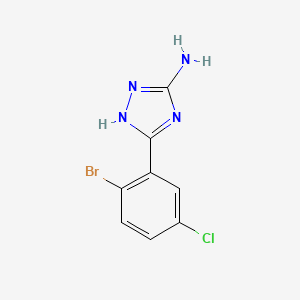

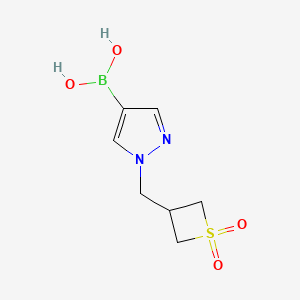

![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

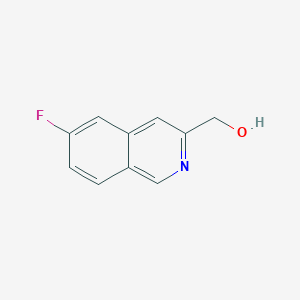
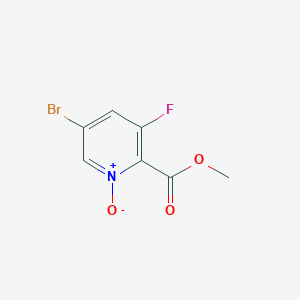



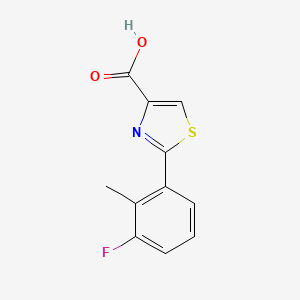
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
